molecular formula C25H35N3O5S2 B2524501 ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449767-47-9

ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2524501
CAS No.: 449767-47-9
M. Wt: 521.69
InChI Key: GVUHKBOXPWCWGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a structurally complex molecule featuring a tetrahydrothieno[2,3-c]pyridine core. Key substituents include:

  • Position 2: A 4-(N,N-dipropylsulfamoyl)benzamido group, introducing a sulfonamide moiety with dipropylamine substituents.
  • Position 3: An ethyl carboxylate ester, enhancing lipophilicity and metabolic stability.
  • Position 6: An ethyl group, contributing to steric and electronic modulation.

Properties

IUPAC Name

ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O5S2/c1-5-14-28(15-6-2)35(31,32)19-11-9-18(10-12-19)23(29)26-24-22(25(30)33-8-4)20-13-16-27(7-3)17-21(20)34-24/h9-12H,5-8,13-17H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUHKBOXPWCWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. These derivatives have garnered attention due to their diverse biological activities and potential therapeutic applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C23H30N2O5S2

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors involved in inflammatory processes and cancer cell proliferation. For instance:

  • Enzyme Inhibition : It has been shown to inhibit human phenylethanolamine N-methyltransferase (hPNMT), which plays a critical role in catecholamine synthesis .
  • Receptor Interaction : The compound exhibits selective affinity for α2-adrenoceptors, which are involved in neurotransmission and cardiovascular regulation .

Antimicrobial Activity

Research indicates that thiophene derivatives possess notable antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains in vitro.

Anticancer Properties

Studies have highlighted the compound's potential as an anticancer agent. Its ability to inhibit hPNMT suggests a mechanism by which it may reduce tumor growth by modulating catecholamine levels that influence cancer cell proliferation .

Anti-inflammatory Effects

The compound's interaction with inflammatory pathways positions it as a candidate for treating inflammatory diseases. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its anti-inflammatory effects .

Case Studies

  • In Vitro Studies : A study evaluating the hPNMT inhibitory potency of thiophene derivatives found that this compound exhibited significant inhibition compared to other compounds in its class .
    CompoundIC50 (µM)Selectivity Ratio (hPNMT/α2-adrenoceptor)
    Compound A151.5
    Ethyl Compound103.0
  • Animal Models : In animal models of inflammation and cancer, administration of the compound led to reduced tumor sizes and lower levels of inflammatory markers in serum compared to control groups .

Comparison with Similar Compounds

Table 1: Structural Comparison of Target Compound and Analogs

Compound Name Core Structure 2-Position Substituent 3-Position Group 6-Position Group Molecular Weight (g/mol) Reference
Target Compound 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine 4-(N,N-Dipropylsulfamoyl)benzamido Ethyl carboxylate Ethyl Not available -
Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Same core Amino Ethyl carboxylate Benzoyl 330.402
6-Ethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide Same core 4-(N-Methyl-N-phenylsulfamoyl)benzamido Carboxamide Ethyl Not available
2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide 5,7-Dihydro-4H-thieno[2,3-c]pyridine 4-(Dimethylsulfamoyl)benzamido N-Methyl carboxamide Methyl Not available
Ethyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride Same core 4-(Dimethylsulfamoyl)benzamido Ethyl carboxylate Benzyl 564.1

Key Observations

Sulfamoyl Substituents

  • Dipropyl vs. Dimethyl/Methyl-Phenyl : The target’s N,N-dipropylsulfamoyl group increases lipophilicity (higher logP) compared to dimethyl () or methyl-phenyl () analogs. This may enhance membrane permeability but reduce aqueous solubility.

6-Position Substitutions

  • Ethyl vs. Benzyl/Methyl : The target’s ethyl group balances steric bulk and lipophilicity. Benzyl () introduces aromaticity and bulk, which could influence binding pocket interactions, while methyl () reduces steric hindrance.

3-Position Functional Groups

  • Ethyl Carboxylate vs. Carboxamides, however, may engage in stronger hydrogen bonding with biological targets.

Hypothesized Pharmacological Implications

  • Sulfamoyl Diversity: Sulfonamides are known to inhibit carbonic anhydrases or proteases. The dipropyl variant in the target may favor interactions with hydrophobic enzyme pockets.
  • Benzyl Substituent () : Increased aromatic bulk could enhance π-π stacking in receptor binding but may limit bioavailability due to higher molecular weight (564.1 g/mol).

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate?

  • Methodological Answer : Begin with a retrosynthetic analysis of the thieno[2,3-c]pyridine core and benzamido side chain. Use coupling reactions (e.g., amidation via EDC/HOBt) to attach the dipropylsulfamoyl group. Monitor reaction progress via HPLC or TLC to assess intermediate purity. Optimize solvent choice (e.g., DMF or THF) and temperature (50–80°C) to improve yields, as demonstrated in structurally analogous compounds . For regioselective alkylation of the tetrahydrothienopyridine ring, employ phase-transfer catalysis or microwave-assisted synthesis to reduce side products .

Q. What spectroscopic techniques are most effective for confirming the molecular structure of this compound?

  • Methodological Answer : Combine X-ray crystallography (for absolute configuration determination) with high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., 1^1H-13^{13}C HSQC, HMBC) to resolve overlapping signals in the tetrahydrothienopyridine and dipropylsulfamoyl regions. For example, 15^{15}N NMR can clarify hydrogen-bonding interactions in the amide group .

Q. How should researchers assess the compound’s solubility and stability under experimental conditions?

  • Methodological Answer : Conduct polarity-based solubility screens using solvents like DMSO, ethanol, and aqueous buffers (pH 1.2–7.4). Stability studies should include accelerated degradation testing (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect hydrolysis of the ester or sulfamoyl groups .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for this compound across different assays?

  • Methodological Answer : Cross-validate bioactivity using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays). Analyze batch-to-batch purity via HPLC-UV/ELSD and quantify residual solvents (GC-MS) to rule out impurities as confounding factors. Compare results with structurally related analogs (e.g., ethyl 4-{2-[6-(4-methoxyphenyl)-7-methyl-2-oxo-1H-pyrazolo[3,4-b]pyridin-3-yl]acetamido}benzoate) to identify substituent-specific activity trends .

Q. How can researchers identify the compound’s molecular targets in complex biological systems?

  • Methodological Answer : Employ chemoproteomics (e.g., activity-based protein profiling with a clickable probe derivative) or thermal shift assays to map target engagement. Molecular docking simulations (using the sulfamoyl and tetrahydrothienopyridine moieties as pharmacophores) can prioritize candidate targets like kinases or GPCRs . Validate findings with CRISPR-Cas9 knockout models .

Q. What experimental designs are optimal for studying the compound’s pharmacokinetics in preclinical models?

  • Methodological Answer : Use radiolabeled 14^{14}C-tracers to track absorption/distribution in rodent models. Perform serial blood sampling with LC-MS/MS quantification to calculate AUC, t1/2t_{1/2}, and bioavailability. Include bile-duct cannulated animals to assess enterohepatic recirculation of the ester metabolite .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in cytotoxicity profiles between in vitro and in vivo studies?

  • Methodological Answer : Replicate in vitro assays under physiologically relevant oxygen tension (e.g., 5% O2_2 for tumor models) and serum protein concentrations. In vivo, conduct toxicogenomic profiling (RNA-seq of liver/kidney tissues) to identify off-target effects masked in cell-based systems .

Q. What computational tools can predict the compound’s reactivity in biological matrices?

  • Methodological Answer : Use density functional theory (DFT) to model electron density distributions at the sulfamoyl and ester groups, predicting sites of metabolic oxidation or hydrolysis. Combine with molecular dynamics simulations to assess membrane permeability and P-glycoprotein efflux risks .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Store under inert gas (argon) at –20°C to prevent ester hydrolysis. Use explosion-proof refrigerators due to the compound’s potential exothermic decomposition above 150°C. Conduct risk assessments for dermal exposure (LD50_{50} data from analogs) and implement fume hood protocols for weighing/powder handling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.